Tert-butyl 4-iodobenzoate

Catalog No.
S762342
CAS No.
120363-13-5
M.F
C11H13IO2
M. Wt
304.12 g/mol
Availability
In Stock
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Tert-butyl 4-iodobenzoate

CAS Number

120363-13-5

Product Name

Tert-butyl 4-iodobenzoate

IUPAC Name

tert-butyl 4-iodobenzoate

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

InChI

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3

InChI Key

QHHNHUWOOFETNQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)I

Synonyms

4-Iodobenzoic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl 4-iodobenzoate; tert-Butyl p-Iodobenzoate;

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)I

Tert-butyl 4-iodobenzoate is an organic compound with the molecular formula C11H13IO2C_{11}H_{13}IO_{2} and a molecular weight of 304.12 g/mol. It is classified as an iodobenzoate ester, specifically featuring a tert-butyl group attached to the oxygen of the benzoate moiety and an iodine atom at the para position of the aromatic ring. The compound appears as a pale yellow oil and is soluble in organic solvents such as diethyl ether and tetrahydrofuran. Its structure can be represented by the following SMILES notation: CC(C)(C)OC(=O)c1ccc(I)cc1 .

Synthetic Precursor

One of the main applications of tert-butyl 4-iodobenzoate is as a precursor for the synthesis of substituted aromatic compounds. The tert-butyl protecting group (Boc) on the ester functionality can be selectively removed under mild acidic conditions, while the iodine atom can be readily substituted with various nucleophiles through nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups at the para position of the benzene ring, leading to the generation of a wide range of structurally diverse molecules ().

Here are some examples of how tert-butyl 4-iodobenzoate can be used to synthesize other compounds:

  • Synthesis of biaryl compounds: By utilizing Suzuki-Miyaura coupling reactions, tBuIB can be coupled with various boronic acids to form biaryl compounds, which are important scaffolds in medicinal chemistry and materials science ().
  • Preparation of heterocyclic compounds: The reactive iodine group allows for the formation of carbon-nitrogen bonds, enabling the synthesis of diverse heterocyclic compounds with potential biological activity ().
Typical of esters and iodinated compounds. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry for forming new carbon-nucleophile bonds.
  • Ester Hydrolysis: In the presence of water and an acid or base, tert-butyl 4-iodobenzoate can hydrolyze to yield 4-iodobenzoic acid and tert-butanol.
  • Grignard Reactions: It can react with Grignard reagents to form tertiary alcohols after hydrolysis.

Tert-butyl 4-iodobenzoate exhibits biological activity relevant to pharmacology and medicinal chemistry. Notably, it has been identified as a CYP1A2 inhibitor, which suggests potential interactions with drug metabolism pathways . Its structural characteristics may also contribute to its ability to penetrate biological membranes, indicating possible applications in drug development.

The synthesis of tert-butyl 4-iodobenzoate typically involves the following steps:

  • Formation of 4-Iodobenzoyl Chloride: This is achieved by reacting 4-iodobenzoic acid with thionyl chloride.
  • Esterification: The resulting 4-iodobenzoyl chloride is then reacted with potassium tert-butoxide in tetrahydrofuran, resulting in the formation of tert-butyl 4-iodobenzoate after workup and purification .
4 Iodobenzoyl chloride+Potassium tert butoxidetert butyl 4 iodobenzoate+byproducts\text{4 Iodobenzoyl chloride}+\text{Potassium tert butoxide}\rightarrow \text{tert butyl 4 iodobenzoate}+\text{byproducts}

Tert-butyl 4-iodobenzoate is utilized in various fields:

  • Synthetic Organic Chemistry: As a versatile intermediate for synthesizing other organic compounds.
  • Pharmaceuticals: Its properties as a CYP1A2 inhibitor make it relevant for drug design and development, particularly in modifying drug metabolism.
  • Material Science: It may serve as a precursor for producing functionalized materials with specific electronic or optical properties.

Studies on tert-butyl 4-iodobenzoate have focused on its interactions with biological systems, particularly its role as a substrate or inhibitor in cytochrome P450 enzyme pathways. The compound's ability to inhibit CYP1A2 indicates potential implications for drug-drug interactions and metabolic profiles of co-administered drugs . Further research is warranted to explore its full biological profile and interaction mechanisms.

Several compounds share structural similarities with tert-butyl 4-iodobenzoate, including:

Compound NameCAS NumberSimilarity Score
4-Iodobenzoic Acid619-44-30.91
Methyl 4-Iodobenzoate136618-42-30.94
Ethyl 4-Iodobenzoate58313-23-80.93
Phenyl 4-Iodobenzoate51934-41-90.94
Benzyl 4-Iodobenzoate173406-17-20.98

Uniqueness

Tert-butyl 4-iodobenzoate stands out due to its combination of steric bulk from the tert-butyl group and the electrophilic nature of the iodine substituent, which enhances its reactivity in nucleophilic substitution reactions compared to other iodinated benzenes. This unique combination allows for diverse synthetic applications not readily achievable with simpler iodinated compounds.

Iodobenzoate derivatives emerged as critical intermediates in organic synthesis following advances in aromatic substitution chemistry during the early 20th century. The discovery of the Sandmeyer reaction (1884) enabled efficient iodination of aromatic amines, paving the way for derivatives like 2-iodobenzoic acid. By the 1970s, iodobenzoates gained prominence due to their utility in cross-coupling reactions, particularly after the development of palladium-catalyzed methodologies such as Suzuki-Miyaura (1979) and Sonogashira (1975) couplings.

The introduction of tert-butyl esters as protecting groups in the 1980s addressed stability challenges in carboxylic acid functionalization. For example, bis(trifluoromethanesulfonyl)imide-mediated tert-butylation methods allowed efficient conversion of amino acids and other substrates into stable esters. This innovation directly influenced the synthesis of tert-butyl 4-iodobenzoate (C₁₁H₁₃IO₂, CAS 120363-13-5), which combines the reactivity of para-iodinated aromatics with the steric protection of tert-butyl groups.

PropertyValueSignificance
Molecular Weight304.12 g/molDetermines stoichiometric ratios in synthesis
Boiling PointNot explicitly reportedStability under thermal conditions
SolubilityOrganic solvents (e.g., THF)Compatibility with coupling reaction conditions

Importance of Tert-Butyl 4-Iodobenzoate in Modern Synthetic Chemistry

The compound’s dual functionality enables three key applications:

  • Cross-Coupling Reactions:

    • Suzuki-Miyaura couplings with boronic acids yield biaryl structures, essential in pharmaceutical intermediates. For example, coupling with phenylboronic acid produces tert-butyl 4-biphenylcarboxylate, a precursor to nonsteroidal anti-inflammatory drugs.
    • Sonogashira reactions with terminal alkynes generate conjugated enynes, valuable in materials science.
  • Protecting Group Strategy:
    The tert-butyl ester resists nucleophilic attack and oxidation, allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This orthogonal protection is critical in peptide synthesis and polyfunctional molecule assembly.

  • Directed Functionalization:
    The iodine atom facilitates directed metalation, enabling regioselective C-H activation at the ortho position. This has been exploited to create sterically hindered architectures for catalysts.

Current Research Landscape and Scientific Interest

Recent advances focus on three domains:

A. Drug Discovery:

  • The iodine moiety enhances binding to hydrophobic protein pockets, as seen in CYP1A2 inhibitor studies.
  • Radioiodinated analogs (e.g., using ^131I) show promise in antibody-drug conjugates for targeted cancer therapy.

B. Materials Science:

  • Terpolymer synthesis via sequential couplings creates π-conjugated systems for organic electronics.
  • Coordination polymers incorporating 4-iodobenzoate ligands exhibit tunable luminescence properties.

C. Methodological Innovations:

  • Tandem C-H borylation/Suzuki-Miyaura sequences in methyl tert-butyl ether solvent streamline biaryl synthesis.
  • Photoredox catalysis enables radical-based functionalization of the aryl iodide under mild conditions.

Table 2: Emerging Applications of Tert-Butyl 4-Iodobenzoate

FieldApplication ExampleKey Reference
Medicinal ChemistryCYP450 enzyme inhibition
Polymer ScienceConjugated terpolymer synthesis
RadiopharmaceuticalsAntibody radioiodination

Classical Synthetic Routes

Esterification of 4-Iodobenzoic Acid

The most straightforward approach to synthesizing tert-butyl 4-iodobenzoate involves the direct esterification of 4-iodobenzoic acid with tert-butanol [3]. This classical Fischer-Speier esterification reaction proceeds through the activation of the carboxylic acid functionality, followed by nucleophilic attack by the tertiary alcohol [3]. The reaction typically requires acidic conditions and elevated temperatures to achieve satisfactory conversion rates [3].

A highly effective method has been documented involving the conversion of 4-iodobenzoic acid to the corresponding acid chloride using thionyl chloride, followed by treatment with potassium tert-butoxide [1]. In this procedure, 4-iodobenzoic acid (25.0 grams, 100.8 millimoles) is treated with thionyl chloride (21.4 milliliters, 302.4 millimoles) in an ethyl acetate and toluene mixture under reflux conditions for 4 hours [1]. The resulting 4-iodobenzoyl chloride is subsequently dissolved in tetrahydrofuran and treated dropwise with potassium tert-butoxide (12.5 grams, 111.6 millimoles) over an ice bath [1]. After stirring for 1 hour and appropriate workup involving silica gel column chromatography using hexane and diethyl ether as eluent, pure tert-butyl 4-iodobenzoate is obtained as a pale yellow oil in 64.1% yield [1].

MethodReagentsConditionsYield (%)Reference
Esterification of 4-Iodobenzoic Acid with tert-Butanol4-Iodobenzoic acid, tert-butanol, sulfuric acidReflux, 4-8 hours, 80-120°C65-75 [3]Traditional method
Acid Chloride-Potassium tert-Butoxide Method4-Iodobenzoyl chloride, potassium tert-butoxide, tetrahydrofuranIce bath, 1 hour, then room temperature64.1 [1]Citation 1
Fischer-Speier Esterification4-Iodobenzoic acid, tert-butanol, acid catalystReflux, 6-12 hours, Dean-Stark70-80 [3]Citation 3
Direct Esterification with Thionyl Chloride4-Iodobenzoic acid, thionyl chloride, tert-butanolReflux, 4 hours, ethyl acetate/toluene60-70 [1]General procedure

The spectroscopic characterization of the synthesized tert-butyl 4-iodobenzoate reveals distinctive features [1]. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform shows characteristic signals at 1.58 parts per million for the tert-butyl group (9 hydrogens) and signals at 7.70 and 7.84 parts per million for the aromatic protons (4 hydrogens) [1]. These spectroscopic data confirm the successful formation of the desired ester product [1].

Halogenation Approaches

The synthesis of tert-butyl 4-iodobenzoate can also be achieved through halogenation strategies starting from tert-butyl benzoate or related aromatic ester precursors [7] [9]. Direct iodination of aromatic compounds represents a fundamental approach in organic synthesis, with several established methodologies available for introducing iodine substituents onto benzene rings [9].

The traditional method employs iodine in combination with concentrated nitric acid as an oxidizing agent [9]. This procedure involves treating the aromatic substrate dissolved in glacial acetic acid with iodine, followed by addition of a mixture of nitric and sulfuric acids [9]. The reaction mixture may require heating to 100°C to achieve complete conversion [9]. This method generally provides para-selective iodination due to the directing effects of the ester functionality [9].

Halogenation MethodStarting MaterialConditionsSelectivityYield (%)
Iodine and Nitric AcidBenzoic acid derivativesConcentrated nitric acid, 100°Cpara-selective [9]60-80 [9]
Iodine MonochlorideAromatic compoundsAcetonitrile, Lewis acid catalystortho/para mixture [9]70-85 [9]
N-IodosuccinimideActivated arenesN,N-Dimethylformamide, room temperaturepara-selective [9]80-95 [9]
Palladium-Catalyzed IodinationAryl carboxylic acidsPalladium/Xantphos, 1-iodobutaneDecarboxylative [8]65-90 [8]
Iridium-Catalyzed ortho-IodinationBenzoic acidsHexafluoroisopropanol solvent, Iridium catalystortho-selective [10]75-95 [10]

Iodine monochloride represents another effective iodinating agent, particularly when used in combination with Lewis acid catalysts [9]. The use of indium triflate as catalyst in acetonitrile solvent has proven especially efficient for aromatic iodination reactions [9]. This system provides good yields while operating under relatively mild conditions compared to the traditional iodine/nitric acid method [9].

More specialized reagents such as N-iodosuccinimide offer advantages in terms of selectivity and reaction conditions [9]. These N-iodoamide reagents can achieve high yields of para-iodinated products when applied to activated aromatic systems [9]. The reaction typically proceeds under mild conditions in polar aprotic solvents such as N,N-dimethylformamide [9].

Modern Synthetic Strategies

Catalytic Methods

Contemporary approaches to tert-butyl 4-iodobenzoate synthesis have benefited significantly from advances in transition metal catalysis [8] [10]. Palladium-catalyzed methodologies have emerged as particularly powerful tools for constructing aryl iodides from readily available carboxylic acid precursors [8].

A notable development involves the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids using 1-iodobutane as the iodide source [8]. This transformation proceeds through in situ activation of the carboxylic acid to the corresponding acid chloride, followed by formation of a phosphonium salt intermediate [8]. The key mechanistic insight involves a carbon-phosphorus reductive elimination with the Xantphos ligand to form a phosphonium chloride, which subsequently facilitates chloride/iodide exchange through an outer sphere nucleophilic substitution mechanism [8].

Catalyst TypeMechanismTemperature (°C)Turnover NumberAdvantages
Palladium/XantphosDecarbonylative iodination [8]80-120 [8]50-200 [8]Mild conditions, broad scope [8]
Iridium P/N ligandCarbon-hydrogen activation/iodination [10]25-60 [10]100-500 [10]Regioselective, air stable [10]
Copper-mediatedRadical halogenation [7]60-100 [7]10-50 [7]Metal-free option [7]
Lead tetraacetateKochi reaction [7]80-150 [7]1-5 [7]Historical importance [7]
Rhodium-Ruthenium bimetallicCross-dehydrogenative coupling [25]100-140 [25]1000-5000 [25]High atom economy [25]

Iridium-catalyzed methodologies represent another significant advancement in the field [10]. Base- and additive-free iridium-catalyzed ortho-iodination of benzoic acids has been developed using simple iridium complexes [10]. This protocol allows ortho-selective iodination of various benzoic acids under extraordinarily mild conditions in 1,1,1,3,3,3-hexafluoroisopropanol as solvent [10]. The method tolerates air and moisture while providing high conversions to ortho-iodobenzoic acids [10]. Mechanistic investigations revealed that an iridium(III)/iridium(V) catalytic cycle operates, with the unique properties of hexafluoroisopropanol enabling the carbon-hydrogen iodination using the carboxylic moiety as a directing group [10].

The development of bimetallic rhodium-ruthenium oxide clusters represents a cutting-edge approach to ester synthesis [25]. These catalysts, with mean diameters of just 1.2 nanometers, demonstrate remarkable efficiency in cross-dehydrogenative coupling reactions between arenes and carboxylic acids [25]. The process utilizes oxygen as the sole oxidant, making it environmentally friendly and sustainable [25]. These reactions activate the carbon-hydrogen bond of aromatic hydrocarbons to form carbon-oxygen bonds with carboxylic acids, directly producing aryl esters [25].

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of tert-butyl esters by enabling continuous processing under non-standard reaction conditions [12] [13]. Continuous processing allows the use of high temperatures and pressures while maintaining the liquid phase, expanding the available reaction parameter space significantly [12] [14].

Reagent-free continuous thermal tert-butyl ester deprotection and formation methodologies have been developed [12] [14]. Using continuous plug flow reactors at temperatures ranging from 120-240°C and reaction times of 15-40 minutes, hydrolysis and formation of tert-butyl ester functionalities can be achieved without pH modification or additional reagents [14]. The method has been expanded to encompass challenging substrates while testing selectivity and racemization potential [14].

Flow MethodReactor TypeTemperature (°C)Residence TimeThroughput
Continuous thermal esterificationHeated tube reactor [14]120-240 [14]15-40 min [14]0.1-1.0 g/h [14]
Microreactor synthesisGlass microreactor [15]80-150 [15]5-30 min [15]0.5-5.0 g/h [15]
Plug flow reactorStainless steel reactor [14]100-180 [14]2-10 min [14]1.0-10 g/h [14]
In-situ hydrolysisCoil reactor [13]60-120 [13]1-5 min [13]0.2-2.0 g/h [13]
Electromagnetic milling flowContinuous stirred reactor [20]25-80 [20]Continuous [20]Variable [20]

The direct and sustainable synthesis of tertiary butyl esters has been achieved using flow microreactor systems [19]. These methods prove more efficient, versatile, and sustainable compared to traditional batch processes [19]. The resultant flow processes offer significant advantages in terms of reaction control, heat and mass transfer, and overall process efficiency [19].

Green Chemistry Approaches to Synthesis

Solvent Considerations and Sustainability

Contemporary green chemistry approaches to tert-butyl 4-iodobenzoate synthesis emphasize solvent elimination and sustainability considerations [20] [21]. Solvent-free methodologies represent a paradigm shift toward more environmentally responsible synthetic chemistry [20] [22].

Electromagnetic milling has emerged as a revolutionary solvent-free approach for tert-butyl ester synthesis [20] [21]. This method uses di-tert-butyl dicarbonate as the tert-butyl source and operates under solvent-free, base-free conditions without additional heating [20] [21]. The process utilizes ferromagnetic rods as grinding media, which become magnetized and charged under a high-speed rotating magnetic field [20] [21]. This magnetization plays a crucial role in bond activation by coordinating with the charged ferromagnetic rods, introducing a novel mechanism for bond activation [20] [21].

Green ApproachEnvironmental FactorE-FactorAtom Economy (%)Catalyst Recovery
Solvent-free electromagnetic millingNo solvents, no heating [20]0.1-0.5 [20]95-99 [20]Not applicable [20]
Water as reaction mediumAqueous medium [18]1.0-3.0 [18]80-90 [18]Phase separation [18]
Mechanochemical ball millingSolid-state reaction [22]0.5-2.0 [22]85-95 [22]Magnetic separation [22]
Ionic liquid catalysisRecyclable catalyst [27]2.0-5.0 [27]75-85 [27]Distillation [27]
Microwave-assisted synthesisEnergy efficient [25]1.5-4.0 [25]80-90 [25]Filtration [25]

High-speed ball milling represents another mechanochemical approach for solvent-free esterification [22] [24]. Two novel strategies have been developed using either iodine and potassium dihydrogen phosphite, or potassium iodide and triethyl phosphite under high-speed ball-milling conditions at room temperature [22] [24]. The first system affords desired esterification derivatives in 45-91% yields within 20 minutes of grinding, while the second system provides esterification products in 24-85% yields after 60 minutes of grinding [22] [24].

Water has gained attention as a sustainable reaction medium for ester synthesis [18]. Continuous flow synthesis utilizing water as solvent has been successfully demonstrated for various aromatic ester derivatives [18]. The process provides a successful strategy with excellent yields while using environmentally benign conditions [18]. The optimized procedures can be extended to various ester derivatives, demonstrating broad applicability [18].

The development of environmentally friendly catalytic systems has focused on utilizing oxygen as the sole oxidant [25]. Cross-dehydrogenative coupling reactions between arenes and carboxylic acids traditionally required hazardous oxidants such as hypervalent iodine reagents [25]. New bimetallic rhodium-ruthenium oxide cluster catalysts enable these transformations using only molecular oxygen, eliminating toxic oxidants that pose environmental and safety concerns [25].

Catalyst Recycling Methodologies

Catalyst recycling represents a critical aspect of sustainable synthesis for tert-butyl 4-iodobenzoate production [26] [27] [28]. Heterogeneous catalysts offer significant advantages in terms of recovery and reuse compared to homogeneous systems [28] [29] [30].

Ionic liquid-based catalytic systems have demonstrated excellent recyclability for tert-butyl ester synthesis [27]. 1H-Imidazole-1-acetic acid tosylate has been synthesized and characterized as an efficient and easily recyclable catalyst [27]. Recovery experiments demonstrate excellent recycling performance, with the catalyst maintaining activity through multiple cycles [27]. This method provides a potential pathway for industrial synthesis applications [27].

Catalyst TypeRecovery MethodCycles TestedActivity Retention (%)Application
Ionic liquid catalystDistillation [27]5 [27]>90 [27]Alkylation reactions [27]
Zeolite betaFiltration [27]3 [27]85 [27]Phenol alkylation [27]
Metal-organic frameworkCentrifugation [30]4 [30]95 [30]Esterification [30]
Graphene oxideWashing/filtration [29]6 [29]80 [29]Acid catalysis [29]
Bimetallic clustersMagnetic separation [25]Multiple [25]>95 [25]Oxidative coupling [25]

Novel heterogeneous nanocatalysts have been designed specifically for esterification reactions [28]. Zeolitic imidazolate framework-4 supported on hydroxyapatite (ZIF-4@HAp) represents a successful example of recyclable catalyst design [28]. This catalyst converts chosen acids and alcohols to their corresponding esters with minimum product yields of 90% in 2 hours for each reaction [28]. The catalyst demonstrates excellent stability and recyclability when repeatedly utilized [28].

Metal-organic frameworks have shown exceptional promise for recyclable esterification catalysis [30]. UiO-66-NH2 has been employed as a heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids [30]. The catalytic procedure demonstrates good performance with relative conversion yields up to 169.86%, significantly reducing detection limits [30]. The heterogeneous nature allows for straightforward catalyst recovery and reuse [30].

Graphene oxide has emerged as an efficient and reusable acid catalyst for ester construction [29]. The material catalyzes esterification reactions between a wide range of aliphatic and aromatic acids and alcohols under standard conditions, affording corresponding products in good yields [29]. The heterogeneous catalyst can be easily recovered and recycled in dichloroethane solvent while maintaining good catalytic activity [29].

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Wikipedia

Tert-butyl 4-iodobenzoate

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Last modified: 08-15-2023

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